2-Amino-3-(benzyloxy)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-THR(BZL)-OH HCL, also known as H-Thr(Bzl)-OH HCl, is a derivative of threonine, an essential amino acid. This compound is commonly used in scientific research and industrial applications due to its unique properties and versatility. It is often utilized in peptide synthesis and as an intermediate in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-THR(BZL)-OH HCL typically involves the protection of the hydroxyl group of threonine with a benzyl groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of H-THR(BZL)-OH HCL is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
H-THR(BZL)-OH HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different threonine derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
H-THR(BZL)-OH HCL has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving protein structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of H-THR(BZL)-OH HCL involves its interaction with specific molecular targets and pathways. As a threonine derivative, it can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
H-THR(BZL)-OBZL HCL: Another threonine derivative with similar properties but different functional groups.
H-THR(BZL)-OL HCL: A related compound with variations in its chemical structure.
Uniqueness
H-THR(BZL)-OH HCL stands out due to its specific functional groups and the versatility it offers in various chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-3-phenylmethoxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECHCUXLJZQHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.